molecular formula C16H16N2O2 B1363856 DMeOB

DMeOB

Katalognummer: B1363856
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: FBNPHFBYHYNMHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3'-Dimethoxybenzaldazine (DMeOB) is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5), a Class C G protein-coupled receptor (GPCR) implicated in neurological disorders such as addiction, anxiety, and Parkinson’s disease . Structurally, this compound belongs to the benzaldazine family, characterized by a central hydrazone-linked aromatic core with methoxy substituents at the 3,3' positions (Fig. 1). It binds to the transmembrane allosteric site of mGluR5, distinct from the orthosteric glutamate-binding domain, and inhibits receptor activity by reducing glutamate-induced intracellular calcium (Ca²⁺) mobilization with an IC₅₀ of 3 µM .

Eigenschaften

IUPAC Name

1-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methylideneamino]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-19-15-7-3-5-13(9-15)11-17-18-12-14-6-4-8-16(10-14)20-2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNPHFBYHYNMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NN=CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40252-74-2
Record name 3-Methoxybenzaldehyde 2-[(3-methoxyphenyl)methylene]hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40252-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxybenzaldehyde [(3-methoxyphenyl)methylene]hydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DMeOB typically involves the condensation reaction between 3-methoxybenzaldehyde and 3-methoxyaniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Methoxyphenyl)-N-[(3-methoxyphenyl)methylideneamino]methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated methoxyphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Methoxyphenyl)-N-[(3-methoxyphenyl)methylideneamino]methanimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of DMeOB involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

DMeOB is part of a benzaldazine-derived family of mGluR5 modulators where subtle structural changes dramatically alter pharmacological activity. Key analogs include:

Table 1: Structural and Functional Comparison of Benzaldazine Derivatives

Compound Substituents Receptor Target Activity Type Potency (IC₅₀/EC₅₀) Key Function
This compound 3,3'-OMe mGluR5 NAM 3 µM (IC₅₀) Inhibits glutamate-induced Ca²⁺ release; no orthosteric binding interference .
DFB 3,3'-F mGluR5 PAM 2–5 µM (EC₅₀) Enhances glutamate potency 3–6-fold; shifts agonist curves leftward .
DCB 3,3'-Cl mGluR5 NAL (neutral ligand) Inactive Blocks PAM/NAM effects of DFB/DMeOB; occupies allosteric site without modulation .
MPEP Pyridine mGluR5 NAM 6.7 nM (Ki) Binds to the same allosteric site; robust anxiolytic activity .

Key Differences

Substituent-Driven Activity Switching :

  • DFB (3,3'-difluorobenzaldazine) : Fluorine atoms confer positive allosteric modulation (PAM), increasing glutamate sensitivity .
  • This compound : Methoxy groups convert the scaffold into a NAM, suppressing receptor activation .
  • DCB (3,3'-dichlorobenzaldazine) : Chlorine substituents render the compound a neutral allosteric ligand (NAL), competitively inhibiting both DFB (PAM) and this compound (NAM) without intrinsic activity .

Binding Site Specificity :
All three benzaldazines bind to the MPEP allosteric site on mGluR5 but exhibit distinct cooperativity profiles. This compound and DFB share overlapping binding residues, while DCB occupies a similar region without inducing conformational changes .

DFB’s PAM activity could address conditions requiring enhanced glutamate signaling, like cognitive deficits . DCB’s neutral activity serves as a tool to study allosteric site occupancy .

Research Findings and Data

In Vitro and In Vivo Studies

  • This compound : Reduces glutamate-induced Ca²⁺ flux in transfected cells (IC₅₀ = 3 µM) without affecting [³H]quisqualate binding, confirming its allosteric selectivity .
  • DFB : Shifts mGluR5 agonist EC₅₀ values 2-fold leftward at 10–100 µM, demonstrating PAM efficacy .
  • DCB : At 10 µM, blocks DFB-mediated potentiation and this compound-mediated inhibition, validating its role as a silent allosteric competitor .

Comparative Pharmacokinetics

Limited solubility data exist for this compound (80 mg/mL in DMSO), while DFB and DCB show similar solubility profiles . Safety data highlight this compound’s acute oral toxicity (Category 5) and environmental hazards (Category 1 aquatic toxicity) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.